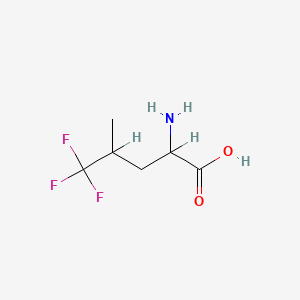

5,5,5-Trifluoroleucine

説明

RN given refers to cpd with unspecified isomeric designation and fluorine locants as specified

Structure

3D Structure

特性

IUPAC Name |

2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGVJLGVINCWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346743 | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-72-5, 372-22-5 | |

| Record name | 5,5,5-Trifluoroleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2792-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 372-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physicochemical properties of 5,5,5-Trifluoroleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoroleucine is a synthetic, fluorinated analog of the essential amino acid L-leucine. The strategic replacement of the terminal methyl protons of the isobutyl side chain with fluorine atoms imparts unique physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for its synthesis and analysis of its effects on protein stability, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the leucine side chain, leading to changes in hydrophobicity, polarity, and conformational preferences. These modifications can have profound effects when this compound is incorporated into peptides and proteins.

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Chemical Structure | ChemDraw | |

| Molecular Formula | C₆H₁₀F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 185.14 g/mol | --INVALID-LINK-- |

| Melting Point | 273-275 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 234.5 ± 40.0 °C | Predicted |

| pKa (Predicted) | Acidic pKa: 2.3 ± 0.1 Basic pKa: 9.6 ± 0.1 | Predicted |

| LogP (Predicted) | 1.3 ± 0.3 | Predicted |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving multi-step processes. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a trifluoromethyl-containing electrophile. The following is a generalized protocol based on reported methodologies.[1]

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Lithium diisopropylamide (LDA)

-

3,3,3-Trifluoro-1-iodopropane

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA in THF dropwise to the cooled solution and stir for 30 minutes to generate the lithium enolate.

-

Alkylation: Add 3,3,3-Trifluoro-1-iodopropane to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Deprotection: Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of THF and 1M HCl. Stir the solution at room temperature until the deprotection of both the imine and the tert-butyl ester is complete (monitored by TLC or LC-MS).

-

Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. The crude this compound can be purified by ion-exchange chromatography or by crystallization.

Protein Stability Analysis using Differential Scanning Fluorimetry (DSF)

The incorporation of this compound into proteins can significantly impact their thermal stability. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by monitoring the temperature at which a protein unfolds.

Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic core of a protein as it unfolds upon heating, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a measure of its thermal stability.

Materials:

-

Purified protein (both wild-type and this compound-incorporated variant)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Appropriate buffer for the protein of interest

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

Protein and Dye Preparation: Prepare a working solution of the protein at a final concentration of 2-5 µM in the desired buffer. Prepare a diluted stock of SYPRO Orange dye in the same buffer.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution with the diluted SYPRO Orange dye. A typical final dye concentration is 5x. Include appropriate controls, such as buffer with dye only (no protein).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The midpoint of the transition, corresponding to the Tm, can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve. Compare the Tm of the wild-type protein with the this compound-containing variant to assess the change in thermal stability.

References

Synthesis and Purification of 5,5,5-Trifluoroleucine: A Technical Guide for Researchers

Abstract: 5,5,5-Trifluoroleucine, a fluorinated analog of the essential amino acid leucine, has emerged as a valuable tool in chemical biology, drug discovery, and materials science. Its unique physicochemical properties, stemming from the trifluoromethyl group, allow for the precise modulation of peptide and protein structure, stability, and function. This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. It details established synthetic methodologies, including stereoselective routes, and outlines robust purification protocols to obtain high-purity material suitable for demanding applications. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the use of this powerful non-canonical amino acid.

Introduction

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern biochemical and pharmaceutical research.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence molecular properties such as hydrophobicity, pKa, and metabolic stability without introducing significant steric bulk.[1] Among the array of fluorinated amino acids, this compound (TFL) has garnered significant attention as a valuable probe for studying protein structure and function, particularly through ¹⁹F NMR spectroscopy.[1] Furthermore, its incorporation can enhance the thermal and chemical stability of proteins and peptides, making it a desirable building block in the design of novel therapeutics and biomaterials.[2][3][4][5]

This guide focuses on the practical aspects of obtaining this compound, covering both its chemical synthesis and subsequent purification to a high degree of purity required for research applications.

Synthesis of this compound

The synthesis of this compound presents unique challenges, primarily due to the need to control stereochemistry at the α-carbon and, in the case of diastereomers, at the γ-carbon. Several synthetic strategies have been developed, with a notable emphasis on stereoselective methods to access enantiomerically pure forms of the amino acid.

Stereoselective Synthesis via Chiral Ni(II) Complex

A robust and widely adopted method for the asymmetric synthesis of amino acids involves the use of chiral Schiff base Ni(II) complexes. This approach has been successfully applied to the synthesis of various fluorinated amino acids, including this compound, on a gram scale.[6] The key to this methodology is the use of a chiral ligand that directs the stereoselective alkylation of a glycine-derived Schiff base coordinated to a nickel(II) ion.

The general workflow for this synthesis is depicted below:

A significant advancement in this area is the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex. This method allows for the selective formation of either pentafluorinated or trifluorinated leucine derivatives depending on the hydrogen pressure.[1][2][7][8]

-

Formation of the Pentafluoroalkene Intermediate: A chiral glycine Schiff base Ni(II) complex is reacted with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the presence of a suitable base and solvent to generate a pentafluoroalkene intermediate.

-

Stereoselective Hydrogenation: The resulting intermediate is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. The hydrogen pressure is a critical parameter for selectivity.

-

Hydrolysis and Purification: The nickel complex is hydrolyzed with hydrochloric acid. The crude amino acid is then purified by ion-exchange chromatography on Dowex resin to yield the zwitterionic (2S,4R)-5,5,5-trifluoroleucine.[1]

Data Presentation: Synthesis of Trifluoroleucine Diastereomers

| Diastereomer | Method | Yield | Diastereomeric Ratio (dr) | Reference |

| (2S,4R)-5,5,5-Trifluoroleucine | Stereoselective Hydrogenation (35 bar H₂) of Ni(II) complex intermediate | 40% | >99:1 | [1] |

| (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine | Stereoselective Hydrogenation (atmospheric H₂) of Ni(II) complex intermediate | 50% | >99:1 | [1] |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and any diastereomeric impurities. The choice of purification method depends on the nature of the impurities and the desired final form of the amino acid (e.g., free amino acid or a protected derivative).

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of amino acids.[9][10][11][12] Dowex 50WX8 resin, a strongly acidic cation exchange resin, is commonly used for this purpose.[13] The crude amino acid mixture, typically in an acidic solution, is loaded onto the column. The amino acids bind to the resin, while neutral and anionic impurities are washed away. The purified amino acid is then eluted using a basic solution, such as aqueous ammonia.

-

Resin Preparation: The Dowex 50WX8 resin is washed sequentially with distilled water, a sodium hydroxide solution (e.g., 0.5 N NaOH), and again with distilled water until the eluate is neutral.[14]

-

Sample Loading: The crude this compound hydrochloride salt is dissolved in a minimal amount of aqueous methanol and loaded onto the prepared resin column.

-

Washing: The column is washed with distilled water to remove any unbound impurities.

-

Elution: The purified this compound is eluted from the resin using an appropriate eluent, such as aqueous ammonia.

-

Isolation: The fractions containing the amino acid are collected, and the solvent is removed under reduced pressure to yield the pure zwitterionic this compound.

Recrystallization of Boc-Protected this compound

For applications in peptide synthesis, this compound is often protected with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected amino acid can be further purified by recrystallization. This method is particularly effective for removing minor impurities and can yield highly crystalline material.

-

Dissolution: The crude Boc-protected this compound is dissolved in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Inducing Crystallization: A "poor" solvent (e.g., hexane) is slowly added to the hot solution until it becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate.

-

Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

Applications in Research

The availability of high-purity this compound has enabled its use in a variety of research areas, primarily focused on understanding and manipulating protein and peptide structure and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diaion.com [diaion.com]

- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 193.16.218.141 [193.16.218.141]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

5,5,5-Trifluoroleucine: A Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoroleucine (TFL) is a synthetic, non-canonical amino acid that has emerged as a powerful tool in protein engineering, chemical biology, and drug discovery. As a structural analog of the essential amino acid L-leucine, TFL can be incorporated into proteins, offering unique physicochemical properties conferred by its trifluoromethyl group. This guide provides a comprehensive overview of TFL, including its synthesis, methods for its site-specific and global incorporation into proteins, and its applications in enhancing protein stability, as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and in the investigation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and development.

Introduction to this compound

This compound is a fluorinated analog of leucine where the three hydrogen atoms of the terminal methyl group in the isobutyl side chain are replaced by fluorine atoms. This substitution imparts several advantageous properties, including increased hydrophobicity and stability, without significantly altering the steric profile of the amino acid side chain. These characteristics make TFL an invaluable tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics with enhanced properties.

The trifluoromethyl group is a key feature, providing a unique spectroscopic handle for ¹⁹F NMR studies, a technique highly sensitive to the local chemical environment. This allows for detailed investigation of protein conformation, dynamics, and interactions with other molecules.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of enantiomerically pure stereoisomers of this compound. One common approach involves the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl precursor using a chiral Schiff base Ni(II) complex. This method allows for the controlled synthesis of both (2S,4S)- and (2S,4R)-5,5,5-trifluoroleucine. While various synthetic strategies exist, many require multiple steps and may involve the separation of diastereomers.

Incorporation of this compound into Peptides and Proteins

The unique properties of TFL can be harnessed by incorporating it into peptides and proteins. Several robust methods have been established for this purpose, each with its own advantages and applications.

In Vivo Incorporation using E. coli Auxotrophs

A common and efficient method for the global substitution of leucine with TFL in proteins is through the use of Escherichia coli strains that are auxotrophic for leucine. These strains are incapable of synthesizing their own leucine and will therefore incorporate externally supplied TFL into their proteins when grown in a leucine-deficient minimal medium.

-

Strain Selection: Utilize a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in a key gene of the leucine biosynthesis pathway).

-

Culture Preparation:

-

Grow a starter culture of the auxotrophic E. coli strain harboring the expression plasmid for the protein of interest overnight in LB medium.

-

Inoculate a larger volume of M9 minimal medium supplemented with all essential amino acids except leucine with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Induction and TFL Incorporation:

-

Pellet the cells by centrifugation and wash them with M9 minimal medium lacking leucine to remove any residual leucine.

-

Resuspend the cell pellet in fresh M9 minimal medium containing all essential amino acids except leucine, and supplement with this compound (typically at a concentration of 50-100 mg/L).

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at a suitable temperature (e.g., 18-30°C) for several hours to allow for protein expression and TFL incorporation.

-

-

Protein Purification and Analysis:

-

Harvest the cells by centrifugation and lyse them to release the recombinant protein.

-

Purify the TFL-containing protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Confirm the incorporation of TFL using mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with TFL.

-

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing TFL at specific positions, Fmoc-based solid-phase peptide synthesis is the method of choice. This technique allows for the precise, residue-by-residue assembly of a peptide chain on a solid support.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (which will be the C-terminal residue of the peptide) to the resin using a coupling agent (e.g., HCTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling Cycle:

-

Activate the next Fmoc-protected amino acid (which can be a standard amino acid or Fmoc-5,5,5-trifluoroleucine-OH) with a coupling agent and a base.

-

Add the activated amino acid solution to the resin to form the peptide bond.

-

Wash the resin thoroughly with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems provide a powerful alternative for incorporating non-canonical amino acids like TFL into proteins. These systems utilize cell extracts containing the necessary machinery for transcription and translation, allowing for protein synthesis in a controlled in vitro environment.

-

Prepare the Cell-Free Reaction Mixture:

-

Thaw the E. coli S30 extract and other reaction components on ice.

-

Prepare a master mix containing the S30 extract, an energy source (e.g., ATP, GTP), buffers, and a mixture of all 19 standard amino acids (excluding leucine).

-

-

Add TFL and DNA Template:

-

Add this compound to the reaction mixture to a final concentration that supports efficient incorporation.

-

Add the DNA template (plasmid or linear PCR product) encoding the protein of interest to the reaction mixture.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (typically 30-37°C) for several hours to allow for protein expression.

-

Analysis: Analyze the expressed protein directly from the reaction mixture using SDS-PAGE and Western blotting, or purify the protein for further characterization.

Applications of this compound

The incorporation of TFL into proteins opens up a wide range of applications in basic research and biotechnology.

Enhancing Protein Stability

The increased hydrophobicity of the trifluoromethyl group can lead to enhanced protein stability, particularly when TFL is incorporated into the hydrophobic core of a protein. This has been demonstrated to increase the thermal stability of coiled-coil peptides and other protein structures.[1][2][3][4][5][6]

| Protein/Peptide | Leucine Position(s) Substituted | Method of Analysis | Change in Thermal Stability (ΔT_m) | Reference |

| Coiled-coil peptide A1 | Multiple leucine residues | Circular Dichroism | Increased T_m | [4] |

| Melittin | Leu 9, Leu 13, and all four leucines | Not specified | Increased thermal stability | [3] |

-

Sample Preparation: Prepare solutions of the wild-type and TFL-containing protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

CD Spectrometer Setup:

-

Use a circular dichroism spectrometer equipped with a Peltier temperature controller.

-

Set the wavelength to a value where the protein exhibits a significant CD signal that changes upon unfolding (e.g., 222 nm for α-helical proteins).

-

-

Thermal Melt Experiment:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) while continuously monitoring the CD signal at the chosen wavelength.

-

Record the data up to a final temperature where the protein is fully unfolded (e.g., 95°C).

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded.

-

Compare the T_m of the TFL-containing protein to that of the wild-type protein to quantify the change in thermal stability.[2]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The trifluoromethyl group of TFL serves as an excellent probe for ¹⁹F NMR spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it very sensitive to the local environment.

-

Sample Preparation: Prepare a sample of the purified TFL-labeled protein at a concentration suitable for NMR (typically 0.1-1 mM) in an appropriate NMR buffer (e.g., phosphate buffer in D₂O).

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shifts of the ¹⁹F signals will provide information about the local environment of each TFL residue.

-

-

Ligand Titration (Optional): To study protein-ligand interactions, acquire a series of ¹⁹F NMR spectra upon the addition of increasing concentrations of a ligand. Changes in the chemical shifts or line widths of the ¹⁹F signals can be used to identify the binding site and determine the binding affinity.

-

Data Analysis: Analyze the ¹⁹F NMR spectra to extract information about protein conformation, dynamics, and interactions.

Probing Cellular Signaling Pathways: The mTORC1 Pathway

Leucine is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. The mTORC1 pathway is a critical signaling hub that integrates inputs from growth factors, energy status, and amino acids. Given that TFL is a close structural analog of leucine, it can be used as a valuable tool to investigate the mechanisms of leucine sensing and mTORC1 activation.

The following diagram illustrates the key steps in the activation of mTORC1 by leucine. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that, upon binding leucine, interacts with Rag GTPases to promote the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

References

- 1. Buy 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocon.re.kr [biocon.re.kr]

- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Incorporation of 5,5,5-Trifluoroleucine in Protein Design and Engineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of natural amino acids with their fluorinated analogs represents a powerful tool in protein design and engineering. Among these, 5,5,5-Trifluoroleucine (TFL), a synthetic analog of leucine, has emerged as a particularly valuable building block for enhancing protein stability, modulating biological activity, and improving the pharmacokinetic properties of therapeutic peptides. This technical guide provides a comprehensive overview of the role of TFL in protein engineering, detailing its impact on protein structure and function, methods for its incorporation, and protocols for the analysis of the resulting fluorinated proteins.

The introduction of the highly electronegative fluorine atoms in the leucine side chain imparts unique physicochemical properties, most notably increased hydrophobicity. This "fluorous effect" can drive tighter protein folding and enhance protein-protein interactions, leading to significant increases in thermal and chemical stability.[1][2] Furthermore, the steric bulk of the trifluoromethyl group can influence proteolytic susceptibility, offering a strategy to extend the in vivo half-life of peptide-based therapeutics.[3][4] This guide will delve into the quantitative effects of TFL incorporation, provide detailed experimental workflows, and present standardized protocols for the characterization of TFL-containing proteins.

The Physicochemical Impact of this compound

The substitution of leucine with TFL introduces minimal steric perturbation while significantly altering the electronic and hydrophobic character of the side chain. The trifluoromethyl group is a strong electron-withdrawing group, which can influence local electrostatic interactions. However, the most significant consequence of this substitution is the substantial increase in hydrophobicity.

Enhanced Thermal and Chemical Stability

A primary driver for incorporating TFL into proteins is the enhancement of their stability. The increased hydrophobicity of the TFL side chain promotes the burial of these residues within the protein core, leading to more compact and stable structures. This "fluoro-stabilization effect" has been demonstrated in various protein scaffolds, including coiled-coils and globular proteins.[5][6]

Modulation of Proteolytic Susceptibility

The introduction of TFL at or near a proteolytic cleavage site can significantly alter the rate of enzymatic degradation. The bulky and electron-withdrawing nature of the trifluoromethyl group can sterically hinder the approach of proteases or alter the electronic environment of the scissile bond, thereby reducing susceptibility to cleavage.[3] However, the effect is highly position-dependent and can vary with the specific protease.[3][4]

Quantitative Data on the Effects of this compound Incorporation

The following table summarizes key quantitative data from various studies, illustrating the impact of TFL on protein stability and function.

| Protein/Peptide System | Measurement | Leucine-Containing (Wild-Type) | TFL-Containing | Fold Change/Difference | Reference |

| Murine Interleukin-2 (mIL-2) | EC50 for Proliferation | 2.70 ng/mL | 3.87 ng/mL | ~1.4-fold higher | [7] |

| Coiled-Coil Peptide (A1) | % Leucine Replacement (in E. coli) | N/A | (2S,4S)-TFL: 91% | N/A | [5] |

| Coiled-Coil Peptide (A1) | % Leucine Replacement (in E. coli) | N/A | (2S,4R)-TFL: 80% | N/A | [5] |

| E. coli Isoleucyl-tRNA Synthetase (IleRS) | Specificity Constant (kcat/Km) for 5,5,5-Trifluoroisoleucine | 1 (for Isoleucine) | 1/134 | 134-fold lower | [7] |

Experimental Protocols

This section provides detailed methodologies for the incorporation and analysis of TFL-containing proteins.

Incorporation of this compound into Proteins

This method relies on an E. coli strain that cannot synthesize leucine and will therefore incorporate exogenously supplied TFL into newly synthesized proteins.

Protocol:

-

Strain and Plasmid Preparation:

-

Use a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a leu gene knockout).

-

Transform the strain with a plasmid encoding the protein of interest, preferably with an inducible promoter (e.g., T7).

-

-

Starter Culture:

-

Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic.

-

Grow overnight at 37°C with shaking.

-

-

Minimal Medium Growth:

-

Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, the appropriate antibiotic, and a limiting amount of L-leucine (e.g., 20 mg/L).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Induction and TFL Incorporation:

-

Centrifuge the cells at 5000 x g for 10 minutes at room temperature.

-

Wash the cell pellet twice with M9 minimal medium lacking leucine.

-

Resuspend the cells in 1 L of fresh M9 minimal medium containing all supplements except leucine.

-

Add 5,5,5-Trifluoro-DL-leucine to a final concentration of 100-200 mg/L.

-

Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

-

Incubate for 4-6 hours at 30°C with shaking.

-

-

Harvesting:

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

CFPS offers a powerful alternative for incorporating TFL, providing greater control over the reaction environment and allowing for the synthesis of proteins that may be toxic to cells.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a master mix containing the CFPS extract (e.g., E. coli S30 extract), energy source (e.g., ATP, GTP), and a mixture of all canonical amino acids except leucine.

-

Add 5,5,5-Trifluoro-DL-leucine to the desired final concentration (e.g., 2 mM).

-

-

Initiation of Synthesis:

-

Add the plasmid or linear DNA template encoding the protein of interest to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the CFPS system (typically 30-37°C) for 2-4 hours.

-

-

Protein Purification:

-

The expressed protein can be purified directly from the reaction mixture using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Confirmation of TFL Incorporation by Mass Spectrometry

Protocol:

-

Protein Digestion:

-

Excise the protein band from an SDS-PAGE gel or use a purified protein solution.

-

Perform in-gel or in-solution digestion with a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against the protein sequence, specifying a variable modification on leucine residues corresponding to the mass shift of TFL incorporation (+54 Da).

-

-

Data Analysis:

-

Confirm the presence of TFL-containing peptides by manual inspection of the MS/MS spectra, looking for the characteristic mass shift in the fragment ions.

-

Analysis of Protein Stability

TSA is a high-throughput method to determine the melting temperature (Tm) of a protein.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified protein (wild-type and TFL-containing) at a concentration of 2-5 µM in a suitable buffer.

-

Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to a final concentration of 5x.

-

-

Thermal Denaturation:

-

Aliquot the protein-dye mixture into a 96-well PCR plate.

-

Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

CD spectroscopy is used to assess the secondary structure and thermal stability of proteins.

Protocol:

-

Sample Preparation:

-

Prepare protein samples (wild-type and TFL-containing) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

-

Far-UV CD Spectra:

-

Record the CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C) to assess secondary structure content.

-

-

Thermal Denaturation:

Proteolytic Stability Assay

Protocol:

-

Reaction Setup:

-

Incubate the peptide or protein (wild-type and TFL-containing) at a specific concentration (e.g., 100 µM) with a protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.

-

-

Time-Course Analysis:

-

At various time points, quench the reaction by adding an acid (e.g., trifluoroacetic acid).

-

-

RP-HPLC Analysis:

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the disappearance of the full-length peptide peak and the appearance of cleavage product peaks over time.

-

-

Data Analysis:

Visualizing Workflows and Concepts

Experimental Workflow for TFL Protein Engineering

Caption: A generalized workflow for the design, synthesis, incorporation, and analysis of proteins containing this compound.

Logic Diagram of TFL's Effect on Protein Stability

Caption: The causal chain illustrating how the incorporation of TFL leads to enhanced protein stability.

Applications in Drug Development

The ability of TFL to enhance proteolytic stability and modulate bioactivity makes it a valuable tool in the design of peptide and protein therapeutics.[2][19][20] By strategically replacing leucine residues with TFL, the in vivo half-life of therapeutic peptides can be extended, potentially leading to improved efficacy and reduced dosing frequency. The increased stability of TFL-containing proteins can also be advantageous for the development of biologics that require long shelf lives and resistance to environmental stressors. While specific TFL-containing drugs in clinical trials are not yet widely reported, the principles established through fundamental research provide a strong rationale for its application in the next generation of protein-based therapeutics.

Conclusion

This compound is a powerful and versatile tool for protein engineers and drug developers. Its incorporation provides a reliable method for enhancing protein stability and modulating proteolytic resistance with minimal structural perturbation. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful design, synthesis, and characterization of TFL-containing proteins. As our understanding of the "fluorous effect" in biological systems deepens, the strategic use of TFL and other fluorinated amino acids will undoubtedly continue to drive innovation in protein design, synthetic biology, and the development of novel therapeutics.

References

- 1. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 [sigmaaldrich.com]

- 7. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. proteos.com [proteos.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins [mdpi.com]

- 18. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemie.univie.ac.at [chemie.univie.ac.at]

A Technical Guide to 19F NMR Spectroscopy Utilizing 5,5,5-Trifluoroleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Fluorine Probe

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful and versatile tool in the study of protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus make it an almost ideal probe for biological systems. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F offers sensitivity second only to protons (¹H).[1] Furthermore, the virtual absence of fluorine in native biological molecules ensures that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of specifically introduced fluorine labels.[1][2] The large chemical shift range of the ¹⁹F nucleus, spanning over 400 ppm, provides exquisite sensitivity to subtle changes in the local electronic environment, making it a highly informative reporter on protein conformation and ligand binding.[1][3]

Among the various fluorinated amino acids used as ¹⁹F NMR probes, 5,5,5-Trifluoroleucine stands out as a valuable tool for investigating the hydrophobic cores of proteins and their interactions. As an analog of the essential amino acid leucine, it can be biosynthetically incorporated into proteins, offering a minimally perturbative probe. The trifluoromethyl (CF₃) group provides a strong, single resonance, simplifying spectral analysis, and its chemical shift is highly sensitive to the local environment. This guide provides an in-depth overview of the principles, experimental protocols, and applications of ¹⁹F NMR spectroscopy with this compound for researchers in drug discovery and structural biology.

Core Principles of ¹⁹F NMR with this compound

The utility of this compound in ¹⁹F NMR studies stems from the sensitivity of the trifluoromethyl group's chemical shift to its molecular surroundings. Factors influencing the ¹⁹F chemical shift include:

-

Solvent Exposure: The degree of exposure of the trifluoromethyl group to the solvent versus the protein interior will significantly alter its chemical shift.

-

Conformational Changes: Alterations in protein structure, whether induced by ligand binding, mutation, or changes in environmental conditions, will be reflected in the ¹⁹F chemical shift of the incorporated trifluoroleucine.

-

Ligand Binding: The binding of a small molecule or another protein in proximity to the trifluoroleucine probe can induce a significant change in its chemical shift, providing a direct method for detecting and quantifying binding events.[4]

The trifluoromethyl group offers several advantages as a ¹⁹F NMR probe. The three equivalent fluorine nuclei result in a signal enhancement, and the rapid rotation of the CF₃ group helps to average out chemical shift anisotropy, leading to narrower and more easily detectable signals, even for large proteins.[5][6]

Experimental Workflow and Methodologies

A typical workflow for a ¹⁹F NMR experiment using this compound involves several key stages, from protein labeling to data analysis.

Incorporation of this compound into Proteins

The biosynthetic incorporation of this compound into proteins is typically achieved using an E. coli expression system with a leucine auxotrophic strain. This method ensures that the fluorinated analog is incorporated in place of natural leucine.

Detailed Protocol for Protein Labeling:

-

Strain Selection: Utilize a leucine auxotrophic E. coli strain, such as one with a deletion in a key gene of the leucine biosynthesis pathway.

-

Culture Media: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients, including glucose as the carbon source and ammonium chloride as the nitrogen source. For isotopic labeling, ¹³C-glucose and ¹⁵N-ammonium chloride can be used.

-

Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the transformed E. coli strain and grow overnight.

-

Main Culture: Inoculate the minimal medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Labeling: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Simultaneously, add this compound to the culture medium at a concentration of 50-100 mg/L. To ensure efficient incorporation, it is crucial that the medium is depleted of natural leucine.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques appropriate for the target protein.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR data.

Protocol for NMR Sample Preparation:

-

Buffer Selection: The buffer should be chosen to ensure protein stability and should have a pH that is optimal for the protein's activity and stability, typically in the range of 6.0-7.5. Phosphate or HEPES buffers are commonly used.

-

Protein Concentration: The protein concentration should be in the range of 0.1-0.5 mM.[7]

-

Solvent: The sample should be prepared in a buffer containing 5-10% D₂O for the NMR lock.

-

Additives: Add a known concentration of a reference compound, such as trifluoroacetic acid (TFA), for chemical shift referencing.

-

Final Volume: The final sample volume should be appropriate for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).

¹⁹F NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F is required.

-

Experiment: A simple one-dimensional ¹⁹F NMR experiment is often sufficient.

-

Parameters: Key acquisition parameters to optimize include the number of scans (for adequate signal-to-noise), the relaxation delay (to ensure full relaxation of the ¹⁹F nuclei), and the spectral width (to encompass all expected ¹⁹F signals).

Data Processing and Analysis

The acquired ¹⁹F NMR data is processed to enhance the signal-to-noise ratio and resolution. This typically involves Fourier transformation, phasing, and baseline correction. The chemical shifts of the ¹⁹F signals are then referenced to the internal standard.

Changes in the chemical shift of the this compound resonance upon the addition of a ligand can be used to quantify the binding affinity (dissociation constant, Kd). This is achieved by titrating the labeled protein with increasing concentrations of the ligand and monitoring the change in the ¹⁹F chemical shift. The data is then fit to a binding isotherm to determine the Kd.[4][8]

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to ¹⁹F NMR studies. Note that while specific data for this compound is limited in the literature, data for other trifluoromethyl-containing probes provide a useful reference.

Table 1: Typical ¹⁹F NMR Parameters for Trifluoromethyl Groups in Proteins

| Parameter | Typical Value/Range | Notes |

| Chemical Shift (δ) | -58 to -70 ppm (relative to CFCl₃) | Highly sensitive to the local environment. The exact shift will depend on the protein and the location of the label.[9][10] |

| Linewidth (Δν₁/₂) ** | 10-100 Hz | Can be broader for larger proteins due to slower tumbling. |

| Spin-Lattice Relaxation (T₁) | 0.5 - 2.0 s | Shorter T₁ values compared to monofluorinated probes can allow for faster data acquisition.[11] |

| Spin-Spin Relaxation (T₂) ** | 10 - 100 ms | Sensitive to conformational exchange and dynamics. |

Table 2: Example of a Ligand Titration Experiment to Determine Kd

| Ligand Concentration (µM) | Δδ (ppm) from Unbound State |

| 0 | 0.00 |

| 10 | 0.05 |

| 25 | 0.12 |

| 50 | 0.22 |

| 100 | 0.35 |

| 250 | 0.55 |

| 500 | 0.68 |

| 1000 | 0.75 |

This is a hypothetical dataset to illustrate the principle. The observed chemical shift changes (Δδ) are plotted against the ligand concentration and fit to a suitable binding model to extract the Kd.

Applications in Drug Discovery and Development

The use of this compound in ¹⁹F NMR offers several advantages for drug discovery and development professionals:

-

Fragment-Based Screening: ¹⁹F NMR is a powerful tool for fragment-based drug discovery. The simplicity of the ¹⁹F spectrum allows for the rapid screening of compound libraries for binding to a labeled protein.[12]

-

Affinity Quantification: As detailed above, ¹⁹F NMR provides a robust method for quantifying the binding affinity of lead compounds.[4][13]

-

Mechanism of Action Studies: By strategically placing the this compound label, researchers can gain insights into the conformational changes that occur upon ligand binding, helping to elucidate the mechanism of action.

-

In-Cell NMR: The lack of background signal makes ¹⁹F NMR particularly well-suited for in-cell studies, allowing for the investigation of protein-ligand interactions in a more biologically relevant environment.[2]

Conclusion

¹⁹F NMR spectroscopy using this compound is a powerful technique for probing protein structure, dynamics, and interactions at the molecular level. The high sensitivity, lack of background, and the informative nature of the ¹⁹F chemical shift make it an invaluable tool for researchers in both academia and industry. By following the detailed experimental protocols outlined in this guide, scientists can effectively leverage this technology to accelerate their research and development efforts, particularly in the realm of drug discovery. The ability to directly observe and quantify molecular recognition events provides a significant advantage in the identification and optimization of novel therapeutics.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr-bio.com [nmr-bio.com]

- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

effects of 5,5,5-Trifluoroleucine on protein structure and stability

An In-depth Technical Guide to the Effects of 5,5,5-Trifluoroleucine on Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development, enabling the creation of proteins with novel and enhanced properties. Among these, this compound (TFL), a fluorinated analog of leucine, has garnered significant attention. Its unique physicochemical properties, primarily its heightened hydrophobicity, offer a means to modulate protein structure, stability, and function. This technical guide provides a comprehensive overview of the effects of TFL incorporation, detailing its impact on protein structure and stability, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant workflows.

Core Principles of this compound Incorporation

This compound is utilized as a more hydrophobic substitute for leucine.[1] The replacement of the methyl groups in leucine's isobutyl side chain with trifluoromethyl groups significantly increases the side chain's hydrophobicity while maintaining a similar overall shape.[2] This "fluoro-stabilization effect" is a key driver for the observed changes in protein stability.[3] Despite the increased steric bulk of the trifluoromethyl group compared to a methyl group, the substitution is often well-tolerated within protein structures, frequently preserving biological activity.[1]

The introduction of TFL at the γ-carbon of leucine creates an additional stereocenter, resulting in two diastereoisomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine. Both diastereomers can be successfully incorporated into proteins and have been shown to enhance protein stability.[1]

Effects on Protein Structure and Stability

The primary consequence of incorporating TFL into the hydrophobic core of a protein is a notable increase in its stability against both thermal and chemical denaturation.[1][4] This enhanced stability is largely attributed to the increased hydrophobicity of the fluorinated side chains.[5]

Quantitative Analysis of Stability Enhancement

The impact of TFL on protein stability is most clearly demonstrated through quantitative measurements of the change in melting temperature (Tm), the temperature at which 50% of the protein is denatured.

| Protein/Peptide | Leucine Positions Substituted | TFL Diastereomer(s) | Tm of Leucine-Containing Protein (°C) | Tm of TFL-Containing Protein (°C) | Change in Tm (°C) | Reference |

| Coiled-coil peptide A1 | All leucine residues | (2S,4R)-TFL (SR-A1) | 55 | 65 | +11 | [1] |

| Coiled-coil peptide A1 | All leucine residues | (2S,4S)-TFL (SS-A1) | 55 | 65 | +11 | [1] |

| Coiled-coil peptide A1 | All leucine residues | Equimolar mixture of SR-A1 and SS-A1 (heterodimer) | 55 | 68 | +13 | [1] |

Influence on Secondary Structure

While TFL incorporation generally enhances overall protein stability, its effect on specific secondary structures is an area of ongoing research. Some studies suggest that highly fluorinated amino acids may have a lower propensity to form α-helices compared to their hydrocarbon counterparts.[3][5] Conversely, there is evidence to suggest that these residues are well-suited for stabilizing β-sheet structures.[3] This differential effect is thought to arise from a combination of steric factors and the partial burial of the highly hydrophobic fluorocarbon side chains in the unfolded state.[3]

Experimental Protocols

Incorporation of this compound into Proteins in vivo

A widely used method for the global substitution of leucine with TFL involves the use of leucine-auxotrophic Escherichia coli strains.[1][2]

Methodology:

-

Host Strain: Utilize a leucine auxotrophic E. coli strain (e.g., LAM1000) transformed with the expression plasmid for the protein of interest.[1]

-

Media Preparation:

-

Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except for leucine.

-

Add this compound to the minimal medium at a concentration sufficient for protein expression (typically in the range of 50-100 mg/L).

-

-

Cell Culture and Protein Expression:

-

Grow the transformed E. coli in a rich medium (e.g., LB) to a desired optical density (e.g., OD600 of 0.6-0.8).

-

Harvest the cells by centrifugation and wash them with the prepared minimal medium to remove any residual leucine.

-

Resuspend the cells in the TFL-supplemented minimal medium.

-

Induce protein expression using an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Allow protein expression to proceed for the desired duration.

-

-

Protein Purification: Purify the TFL-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification of Incorporation: Confirm the successful incorporation of TFL and determine the incorporation efficiency using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6][7]

References

- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

exploring the hydrophobicity of 5,5,5-Trifluoroleucine side chains

An In-Depth Technical Guide to the Hydrophobicity of 5,5,5-Trifluoroleucine Side Chains

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and proteins represents a significant advancement in medicinal chemistry and chemical biology. Among these, this compound (TFL), a fluorinated analog of the ubiquitous amino acid leucine, has garnered considerable attention. The introduction of a trifluoromethyl group in place of a methyl group on the side chain dramatically alters its physicochemical properties, most notably its hydrophobicity. This modification can enhance protein stability, modulate biological activity, and improve therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the hydrophobicity of the this compound side chain, detailing quantitative data, experimental methodologies for its measurement, and its impact on protein structure and drug design.

Quantitative Analysis of Hydrophobicity

The substitution of hydrogen atoms with fluorine, the most electronegative element, leads to significant changes in the electronic properties of the amino acid side chain. While the carbon-fluorine bond is highly polar, the trifluoromethyl group is generally considered to be more hydrophobic than a methyl group. This is attributed to the larger volume of the CF3 group and its poor ability to engage in hydrogen bonding with water.[3] When incorporated into proteins, TFL is utilized as a more hydrophobic substitute for leucine.[2]

Molecular dynamics simulations offer a computational approach to quantify these differences, calculating the change in hydration free energy (ΔG_Hyd). Such studies have shown that fluorination can alter ΔG_Hyd by -1.5 to +2 kcal/mol, but the outcome is not solely dependent on the number of fluorine atoms.[5] The change in hydrophobicity is a complex interplay between altered side chain-water interactions and conformational changes that affect backbone-water hydrogen bonding.[5]

Table 1: Comparative Hydrophobicity of Leucine and its Fluorinated Analogs

| Amino Acid | Side Chain | Key Hydrophobic Feature | Relative Hydrophobicity | Impact on Protein Stability |

| Leucine (Leu) | -CH2-CH(CH3)2 | Isobutyl group | Baseline | Standard contribution to hydrophobic core |

| This compound (TFL) | -CH2-CH(CH3)(CF3) | Trifluoromethyl group | More hydrophobic than Leucine | Increases thermal and chemical stability[2] |

| 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) | -CH2-CH(CF3)2 | Bis(trifluoromethyl)methyl group | Significantly more hydrophobic than Leucine[3][6][7] | Can lead to dramatic increases in stability[8][9] |

Experimental Protocols for Measuring Hydrophobicity

A variety of experimental techniques can be employed to determine the hydrophobicity of amino acids and their side chains. These methods range from direct partitioning experiments to more complex spectroscopic and chromatographic analyses.

Partitioning Methods (e.g., Shake-Flask Method for LogP)

This classic method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, to determine the partition coefficient, P. The logarithm of this value, logP, is a widely used measure of lipophilicity and, by extension, hydrophobicity.

Protocol:

-

Preparation of Phases: N-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the amino acid (e.g., this compound) is dissolved in one of the phases (typically water).

-

Partitioning: Equal volumes of the octanol and aqueous phases (one containing the solute) are combined in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the solute to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of LogP: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used chromatographic technique for determining the relative hydrophobicity of molecules.[11][12][13] In this method, molecules are separated based on their hydrophobic interactions with a nonpolar stationary phase.

Protocol:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C8 or C18) is used. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Injection: A solution of the amino acid is injected into the HPLC system.

-

Elution: A gradient of increasing organic modifier concentration is typically used to elute the compounds from the column. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Detection: The eluting compound is detected, typically by UV absorbance at a specific wavelength (e.g., 214 nm for the peptide bond).

-

Data Analysis: The retention time of the amino acid is recorded. A hydrophobicity index can be established by correlating the retention times of a series of compounds with their known logP values. The retention time of this compound can then be used to determine its relative hydrophobicity.

Caption: Workflow for determining hydrophobicity using RP-HPLC.

Spectroscopic Methods

Spectroscopic techniques can provide insights into the hydrophobicity of amino acids, often within the context of a peptide or protein.

-

Fluorescence Spectroscopy: This method uses fluorescent probes, such as 8-anilino-1-naphthalenesulfonic acid (ANS), whose fluorescence properties change upon binding to hydrophobic regions on a protein's surface.[14][15] An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe binding to exposed hydrophobic patches. By comparing the ANS fluorescence in the presence of proteins containing leucine versus those containing TFL, one can infer the relative surface hydrophobicity.[16]

-

Circular Dichroism (CD) Spectroscopy: While primarily used for determining protein secondary structure, CD can be used in thermal or chemical denaturation studies. Proteins with more stable hydrophobic cores, which can be a result of incorporating TFL, will require higher temperatures or denaturant concentrations to unfold.[2][8] The midpoint of this transition (Tm or Cm) serves as a measure of stability, which is directly related to the strength of the hydrophobic interactions within the protein core.

Impact on Protein Structure, Stability, and Drug Design

The increased hydrophobicity of the TFL side chain has profound implications for its use in protein engineering and drug development.

Protein Folding and Stability

The hydrophobic effect is a primary driving force for protein folding, causing nonpolar side chains to be buried in the protein's interior, away from aqueous solvent.[17] By increasing the hydrophobicity of a key residue in the hydrophobic core, the incorporation of TFL can significantly enhance the thermodynamic stability of a protein.[2] This "fluoro-stabilization effect" makes the resulting proteins more resistant to denaturation by heat or chemical agents.[8] This is particularly valuable for creating more robust enzymes for industrial applications or therapeutic proteins with longer shelf lives.

Applications in Drug Development

The unique properties of TFL are leveraged in drug design to optimize peptide and protein-based therapeutics.

-

Enhanced Target Affinity: The fluorinated side chain can engage in favorable interactions within a target's binding pocket, potentially increasing binding affinity and potency.

-

Improved Metabolic Stability: The C-F bond is stronger than the C-H bond, making the TFL side chain less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This can increase the in vivo half-life of a peptide drug.

-

Modulated Permeability: Adjusting the hydrophobicity of a peptide by incorporating TFL can influence its ability to cross cell membranes, which is crucial for reaching intracellular targets.[1]

-

¹⁹F NMR Probe: The fluorine atoms in TFL provide a sensitive handle for ¹⁹F NMR spectroscopy. This allows researchers to study protein-ligand interactions, protein folding, and dynamics without interference from other atoms in the protein, aiding in the discovery and optimization of new drug candidates.[1]

Caption: Logical flow of effects from fluorination of leucine.

Conclusion

This compound is a powerful tool for researchers in chemistry and biology. Its defining characteristic—increased hydrophobicity compared to its natural counterpart, leucine—provides a rational basis for enhancing the stability of proteins and optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. A thorough understanding of its hydrophobicity, quantified through experimental and computational methods, is essential for its effective application in the design of novel therapeutics and robust biomaterials. The continued exploration of fluorinated amino acids like TFL promises to unlock new possibilities in the fields of drug discovery and protein science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins | Scilit [scilit.com]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Assessment of protein surface hydrophobicity by spectroscopic methods and its relation to emulsifying properties of proteins - UBC Library Open Collections [open.library.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

5,5,5-Trifluoroleucine: A Powerful Tool for Chemical Biology and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning potential of 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of the essential amino acid leucine, in the realm of chemical biology and drug development. The strategic incorporation of fluorine atoms into biomolecules can profoundly influence their physicochemical properties, offering unique advantages for protein engineering, stability enhancement, and the development of novel therapeutic agents. This document provides a comprehensive overview of TFL's applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to this compound